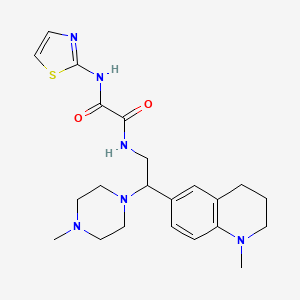

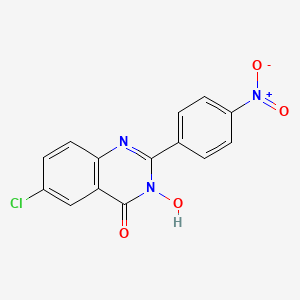

![molecular formula C12H11ClN2OS B2710173 4-chloro-N-[2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide CAS No. 1094306-31-6](/img/structure/B2710173.png)

4-chloro-N-[2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as benzamides . It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound includes a benzamide group attached to a benzene ring . The compound also contains a thiophene moiety, which is a five-membered heteroaromatic compound containing a sulfur atom . The exact molecular structure would require more specific information or a detailed analysis using techniques such as X-ray crystallography .Chemical Reactions Analysis

While specific chemical reactions involving “4-chloro-N-[2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide” are not available, thiophene derivatives in general are known to undergo a variety of chemical reactions. These include oxidation, nitration, diazotization, alkylation, addition, condensation, and cyclization reactions .Wissenschaftliche Forschungsanwendungen

- Thiophenes exhibit anti-inflammatory activity by modulating inflammatory pathways. Researchers explore their potential in treating conditions like rheumatoid arthritis, inflammatory bowel disease, and dermatitis .

- Some thiophene derivatives, including those containing the 4-chloro-N-(2-(thiophen-2-yl)ethyl)picolinamide scaffold, demonstrate antifungal properties. These compounds may serve as leads for developing novel antifungal drugs .

- Researchers investigate thiophenes as potential anti-cancer agents due to their ability to inhibit cell growth and induce apoptosis. The 4-chloro-N-(2-(thiophen-2-yl)ethyl)picolinamide structure could be a starting point for designing targeted therapies .

- Thiophenes serve as versatile building blocks for synthesizing various organic compounds. Researchers use them to create libraries of potential drug candidates and explore their pharmacological activities .

Anti-Inflammatory Agents

Antifungal Compounds

Anti-Cancer Agents

Synthetic Building Blocks

In addition to these applications, commercially available drugs containing thiophene nuclei (such as Tipepidine, Tiquizium Bromides, and Dorzolamide) highlight the importance of this heterocyclic motif in medicinal chemistry . Further research into novel thiophene derivatives will likely uncover additional therapeutic uses and enhance our understanding of their pharmacological potential.

Zukünftige Richtungen

Thiophene and its derivatives have shown a wide range of therapeutic properties, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Future research could focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity.

Eigenschaften

IUPAC Name |

4-chloro-N-(2-thiophen-2-ylethyl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2OS/c13-9-3-5-14-11(8-9)12(16)15-6-4-10-2-1-7-17-10/h1-3,5,7-8H,4,6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZBVGGBUYZIOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCNC(=O)C2=NC=CC(=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(2-(thiophen-2-yl)ethyl)picolinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-chlorophenyl)sulfonyl-N,N-diethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-amine](/img/structure/B2710101.png)

![4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2710103.png)

![3-(3,4-dimethoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2710104.png)

![Methyl 3-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride](/img/structure/B2710105.png)

![2-[[(4-Methyl-1-piperidinyl)-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B2710108.png)

![N-(2-methoxy-5-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2710110.png)

![[2-(4-Bromophenyl)ethyl]dimethylamine hydrochloride](/img/structure/B2710113.png)